cp-113818
Overview
Description
CP-113818 is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in the esterification of cholesterol. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease and hypercholesterolemia .
Preparation Methods
The synthesis of CP-113818 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the basic skeleton of the molecule.
Functional group modifications: Specific functional groups are introduced or modified through various chemical reactions, such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
CP-113818 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
CP-113818 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of acyl-coenzyme Acholesterol acyltransferase and its effects on cholesterol metabolism.
Biology: this compound is used to investigate the role of cholesterol esterification in cellular processes and its impact on cell function.
Medicine: The compound is studied for its potential therapeutic applications in treating Alzheimer’s disease and hypercholesterolemia. .
Mechanism of Action
CP-113818 exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage in cells. By inhibiting this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol accumulation in cells. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholesterol metabolism is believed to play a role in the formation of amyloid plaques .
Comparison with Similar Compounds
CP-113818 is unique among ACAT inhibitors due to its specific structure and potency. Similar compounds include:
CI-976: Another ACAT inhibitor with different structural and chemical properties.
PD-138142-15: This compound also inhibits ACAT and has been studied for its effects on cholesterol metabolism and lipoprotein secretion.
Compared to these compounds, this compound has demonstrated superior efficacy in reducing amyloid pathology and improving cholesterol profiles in various animal models .
Properties
CAS No. |
135025-12-6 |
---|---|
Molecular Formula |
C24H42N2OS3 |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide |
InChI |
InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1 |
InChI Key |
XAMYAYIMCKELIP-FQEVSTJZSA-N |
SMILES |
CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Canonical SMILES |
CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 113,818 CP 113818 CP-113,818 CP-113818 N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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